3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose
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Description
3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose is a monosaccharide with the molecular formula C20H26O10S and a molecular weight of 458.48 . It acts as a key intermediate in the synthesis of several drugs targeting metabolic disorders, viral infections, and autoimmune diseases .
Molecular Structure Analysis
The InChI Key for this compound is MJMXIHAIFBPIKU-DMUMMCEESA-N . The IUPAC Name is [(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 458.48 g/mol .Scientific Research Applications
Exploration in Synthetic Organic Chemistry
Scientific Field
Organic Synthesis
Summary of Application
This compound is used as a building block in the synthesis of complex organic molecules due to its versatile functional groups.
Methods of Application
Organic synthesis techniques, such as Grignard reactions and aldol condensations, are employed to extend the compound’s carbon skeleton.
Results
The synthetic routes enable the creation of diverse organic molecules with potential applications in various fields of chemistry and material science.
These applications highlight the compound’s versatility and importance in scientific research, contributing to advancements across multiple disciplines . The detailed methods and results provide a glimpse into the potential of this compound to impact future therapeutic and scientific developments.
Synthesis of Anionic Surfactants
Scientific Field
Industrial Chemistry
Summary of Application
This compound is utilized in the synthesis of anionic surfactants, which are key components in detergents and emulsifiers.
Methods of Application
Phosphorylated derivatives of the compound are prepared, which serve as substrates for surfactant production. The process involves careful control of reaction conditions to ensure the desired product properties.
Results
The surfactants produced exhibit excellent surface activity and are used in various cleaning and personal care products .
Research in Viral Afflictions and Cancer Phenotypes
Scientific Field
Biomedical Research
Summary of Application
The unique configuration of this compound makes it valuable in the research of viral diseases and heterogeneous cancer phenotypes.
Methods of Application
The compound is used in pharmacological studies to understand its interaction with biological pathways relevant to viral infections and cancer cell proliferation.
Results
Findings from these studies contribute to the development of targeted therapies, offering new avenues for treatment .
Development of Glycosidase Inhibitors
Scientific Field
Enzymology
Summary of Application
The compound is instrumental in creating inhibitors for glycosidase enzymes, which play a role in various biological processes, including disease progression.
Methods of Application
Selective modification of the compound’s structure allows for the development of potent glycosidase inhibitors. The efficacy of these inhibitors is tested using biochemical assays.
Results
The inhibitors demonstrate significant inhibition of glycosidase activity, with potential therapeutic applications in treating lysosomal storage disorders and other diseases .
Creation of Diagnostic Agents
Scientific Field
Diagnostic Medicine
Summary of Application
Derivatives of this compound are used in the design of diagnostic agents that can detect specific biomarkers in medical imaging.
Methods of Application
The compound is conjugated with imaging agents and introduced into biological systems. Its distribution and interaction with target biomarkers are monitored using imaging techniques.
Results
The diagnostic agents show high specificity and sensitivity in detecting diseases at early stages, improving the accuracy of diagnoses .
Synthesis of Carbohydrate Mimetics
Scientific Field
Synthetic Biology
Summary of Application
This compound is used to synthesize carbohydrate mimetics, which are molecules that mimic the structure and function of natural carbohydrates.
Methods of Application
Advanced synthetic methods are employed to create these mimetics, which are then tested for their ability to interact with carbohydrate-binding proteins.
Results
The mimetics have shown promise in disrupting harmful carbohydrate-protein interactions involved in disease processes .
Production of Biodegradable Polymers
Scientific Field
Polymer Science
Summary of Application
The compound is a precursor in the production of biodegradable polymers, contributing to sustainable material development.
Methods of Application
Chemical polymerization techniques are used to convert the compound into polymeric materials. The biodegradability and mechanical properties of the polymers are thoroughly evaluated.
Results
The resulting polymers display excellent biodegradability and are suitable for use in environmentally friendly packaging and agricultural films .
properties
IUPAC Name |
[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3/t16-,17+,18-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMXIHAIFBPIKU-DMUMMCEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@]3(COC(O3)(C)C)[C@H]([C@@H]2OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-a-L-sorbopyranose |
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